Dichlorodioctyltin
Overview
Description
Dichlorodioctyltin is an organotin compound. Tin is a chemical element with the symbol Sn and atomic number 50. It is a natural component of the earth’s crust and is obtained chiefly from the mineral cassiterite, where it occurs as tin dioxide .
Molecular Structure Analysis
The molecular formula of Dichlorodioctyltin is C16H34Cl2Sn. The structure of Dichlorodioctyltin is based on structures generated from information available in ECHA’s databases . For a more detailed analysis, techniques such as X-ray crystallography or NMR spectroscopy would typically be used .
Physical And Chemical Properties Analysis
Dichlorodioctyltin has a molecular weight of 416.1 g/mol. The physical and chemical properties of organotin compounds can vary widely depending on the specific organic groups attached to the tin atom .
Scientific Research Applications
Production of Polyurethanes
Dichlorodioctyltin serves as a catalyst in the production of polyurethanes . Polyurethanes are versatile materials used in a wide range of products, from foams and coatings to adhesives and elastomers. The catalytic action of dichlorodioctyltin helps in the polymerization process, which forms the polyurethane matrix, enhancing the efficiency and quality of the end product .
Silicone Resins Manufacturing
In the manufacturing of silicone resins , dichlorodioctyltin acts as an intermediate. Silicone resins are highly durable and are used in protective coatings, electrical insulation, and as binders in paints and varnishes. The involvement of dichlorodioctyltin in the production process contributes to the thermal stability and chemical resistance of silicone resins .
Synthetic Lubricants
Dichlorodioctyltin is utilized in the synthesis of synthetic lubricants . These lubricants are designed to work under extreme conditions where conventional lubricants might fail. They are commonly used in automotive, aviation, and industrial applications. The compound’s role in the synthesis process is crucial for achieving the desired viscosity and thermal properties of the lubricants .
MS Polymer Sealants
The compound is also used in the production of MS polymer sealants . MS polymers are known for their strong adhesion, flexibility, and resistance to weathering. They are widely used in construction and automotive industries for sealing joints and gaps. Dichlorodioctyltin helps in the curing process of these sealants, ensuring a durable and long-lasting bond .
Research on Enzyme Engineering
Scientific research on enzyme engineering has explored the use of dichlorodioctyltin-related compounds. Enzymes are biological catalysts that can be engineered to enhance their performance or to create new functionalities. Research in this field can lead to advancements in biotechnology, food processing, and healthcare .
Mechanism of Action
Target of Action
Dichlorodioctyltin, also known as dioctyltin dichloride, is a type of organotin compound The primary targets of this compound are not well-defined in the literature
Mode of Action
Organotin compounds are generally known to interact with cellular components, potentially disrupting normal cellular functions
Biochemical Pathways
Organotin compounds can interfere with various biochemical processes, but the exact pathways and downstream effects of Dichlorodioctyltin remain to be determined .
Pharmacokinetics
One study suggests that the half-life of a similar compound, dioctyltin dilaurate, is approximately 8-9 days . .
Result of Action
It has been reported that dichlorodioctyltin has reproductive toxicity properties
Action Environment
Organotin compounds are known to be persistent in the environment
properties
IUPAC Name |
dichloro(dioctyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H17.2ClH.Sn/c2*1-3-5-7-8-6-4-2;;;/h2*1,3-8H2,2H3;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOSGIJGEHWBKV-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34Cl2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2029662 | |
Record name | Dichloro(dioctyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2029662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Other Solid, White solid; [OECD SIDS] Crystalline solid; [Alfa Aesar MSDS] | |
Record name | Stannane, dichlorodioctyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dichlorodioctylstannane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13226 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.0000039 [mmHg] | |
Record name | Dichlorodioctylstannane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13226 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dichlorodioctyltin | |
CAS RN |
3542-36-7 | |
Record name | Dioctyltin dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3542-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di-n-octyltin dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003542367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichlorodioctyltin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102574 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Stannane, dichlorodioctyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dichloro(dioctyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2029662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichlorodioctylstannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.531 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIOCTYLTIN DICHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ52I3CR3Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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